Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
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Overview
Description
Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a synthetic organic compound with the molecular formula C15H20N2OS This compound features a cyclopropyl group, a piperidine ring, and a pyridine moiety connected via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the reaction of appropriate amines with cyclic ketones under reductive amination conditions.
Thioether Formation: The pyridine-2-thiol is reacted with a suitable alkylating agent to form the pyridin-2-ylthio moiety.
Coupling Reaction: The piperidine intermediate is then coupled with the pyridin-2-ylthio moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The piperidine and pyridine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used to study the interactions of thioether-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its activity against various biological targets, potentially leading to the development of new therapeutic agents.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through its thioether and piperidine moieties. These interactions could modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the thioether linkage provides a site for potential oxidation and interaction with biological targets.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
cyclopropyl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c18-15(13-4-5-13)17-9-6-12(7-10-17)11-19-14-3-1-2-8-16-14/h1-3,8,12-13H,4-7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDHONYPLMIACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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